molecular formula C19H14F3NO3S B2830005 Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate CAS No. 1965304-81-7

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate

Cat. No.: B2830005
CAS No.: 1965304-81-7
M. Wt: 393.38
InChI Key: GUKOZLZKNGHNLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a trifluoromethoxyphenyl group and a phenyl group attached to a thiazole ring, with an ethyl ester functional group at the 5-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-trifluoromethoxyaniline, which undergoes chloroacylation with chloroacetonitrile to form an intermediate. This intermediate is then subjected to heterocyclization with thioamides or thioureas to form the thiazole ring . The final step involves esterification to introduce the ethyl ester group at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the thiazole ring may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 4-phenyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)23-17(27-16)13-8-10-14(11-9-13)26-19(20,21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKOZLZKNGHNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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